molecular formula C12H14N2S2 B13211565 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole

Cat. No.: B13211565
M. Wt: 250.4 g/mol
InChI Key: JZHURMXBPKDZBT-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a piperidine and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a piperidine-substituted thioamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the formation of the desired thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydrothiazole derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-3-yl)-4-(thiophen-2-yl)oxazole
  • 2-(Piperidin-3-yl)-4-(thiophen-2-yl)imidazole
  • 2-(Piperidin-3-yl)-4-(thiophen-2-yl)pyrazole

Uniqueness

2-(Piperidin-3-yl)-4-(thiophen-2-yl)thiazole is unique due to its specific combination of a thiazole ring with piperidine and thiophene substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2S2

Molecular Weight

250.4 g/mol

IUPAC Name

2-piperidin-3-yl-4-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C12H14N2S2/c1-3-9(7-13-5-1)12-14-10(8-16-12)11-4-2-6-15-11/h2,4,6,8-9,13H,1,3,5,7H2

InChI Key

JZHURMXBPKDZBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC(=CS2)C3=CC=CS3

Origin of Product

United States

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